Xanthine Oxidase Inhibition Potency: Comparative Ki Values
1-Allyl-3-butylbutylxanthine acts as a competitive inhibitor of bovine xanthine oxidase, with a reported Ki of 820 nM [1]. In comparison, the clinically used xanthine oxidase inhibitor allopurinol exhibits a reported IC50 of approximately 1.76 μM (0.24 μg/mL) in similar assay conditions [2]. While a Ki and an IC50 are not directly interchangeable, the lower Ki value for 1-Allyl-3-butylbutylxanthine suggests a higher binding affinity than allopurinol's functional inhibition value. In contrast, the ultra-potent, non-purine inhibitor febuxostat has an IC50 of 1.8 nM [3], positioning this xanthine derivative as an intermediate-affinity tool compound for probing xanthine oxidase active site interactions.
| Evidence Dimension | Xanthine Oxidase Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 820 nM (competitive inhibition) |
| Comparator Or Baseline | Allopurinol: IC50 = 0.24 μg/mL (~1.76 μM); Febuxostat: IC50 = 1.8 nM |
| Quantified Difference | Ki of target compound is approximately 2-fold lower than allopurinol's functional IC50, but ~450-fold less potent than febuxostat. |
| Conditions | Bovine xanthine oxidase, varying levels of xanthine as substrate, 10 min preincubation [1]; allopurinol IC50 determined via xanthine oxidase inhibition assay [2]; febuxostat IC50 measured via XO-dependent uric acid formation assay [3]. |
Why This Matters
This quantitative comparison defines the compound's utility as a moderate-affinity probe for xanthine oxidase studies, distinct from both weaker (e.g., some dietary flavonoids) and stronger (e.g., febuxostat) inhibitors.
- [1] BindingDB. (2007). BDBM50237977: 1-Allyl-3-butylbutylxanthine. View Source
- [2] PMC7590683. (2020). Table 5: Xanthine oxidase inhibition by compounds and allopurinol. View Source
- [3] Malik, U. Z., et al. (2011). Febuxostat inhibition of endothelial-bound XO: Implications for targeting vascular ROS production. Free Radical Biology and Medicine, 51(1), 179-184. View Source
